molecular formula C18H20N4O2S2 B11015849 N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-2-carboxamide

N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-2-carboxamide

Cat. No.: B11015849
M. Wt: 388.5 g/mol
InChI Key: OLMBZAVVYIVJSJ-UHFFFAOYSA-N
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Description

N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a thienopyrimidine core, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-2-carboxamide typically involves multiple steps, starting with the formation of the thienopyrimidine core. This can be achieved through a cyclization reaction involving a thiophene derivative and a pyrimidine precursor. The subsequent steps involve the introduction of the pyridine ring and the functional groups through various organic reactions such as alkylation, sulfonation, and amide formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting a nitro group to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the pyridine ring can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-({[4-hydroxy-6-(methyl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-2-carboxamide
  • N-[2-({[4-hydroxy-6-(ethyl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-2-carboxamide

Uniqueness

N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-2-carboxamide stands out due to its specific structural features, such as the propan-2-yl group, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H20N4O2S2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C18H20N4O2S2/c1-11(2)14-9-12-16(23)21-15(22-18(12)26-14)10-25-8-7-20-17(24)13-5-3-4-6-19-13/h3-6,9,11H,7-8,10H2,1-2H3,(H,20,24)(H,21,22,23)

InChI Key

OLMBZAVVYIVJSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCCNC(=O)C3=CC=CC=N3

Origin of Product

United States

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